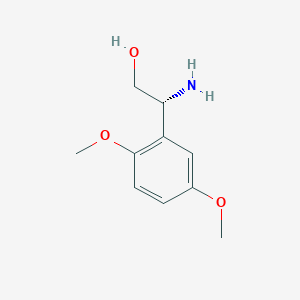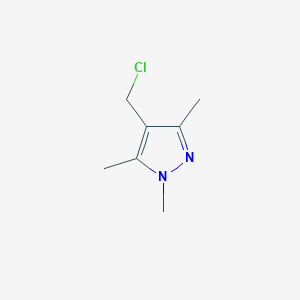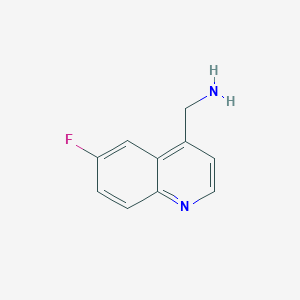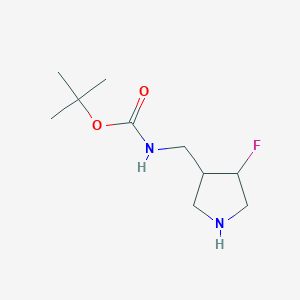
6-Bromo-2-methoxynicotinaldehyde hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methoxynicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a methoxy group is substituted at the 2nd position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinaldehyde hydrochloride typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the following steps :
- A solution of 6-bromo-3-iodo-2-methoxypyridine in diethyl ether is cooled to -80°C in a nitrogen atmosphere.
- n-Butyllithium is added dropwise, followed by stirring at the same temperature for one hour.
- N,N-dimethylformamide is then added dropwise to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled temperature environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used in the synthesis of specialty chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde hydrochloride is primarily based on its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
- 6-Bromonicotinaldehyde
- 6-Bromo-4-methylnicotinaldehyde
- 6-Bromo-4-methoxynicotinaldehyde
- 6-Bromo-2-hydroxynicotinaldehyde
Comparison: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the nicotinaldehyde structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propriétés
Formule moléculaire |
C7H7BrClNO2 |
|---|---|
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
6-bromo-2-methoxypyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-4H,1H3;1H |
Clé InChI |
FAKUYTNLWXHLFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Br)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)


![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)



